Danshenol C

Vue d'ensemble

Description

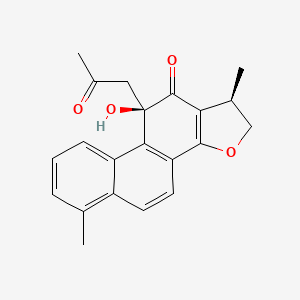

Danshenol C is a natural compound derived from the traditional Chinese medicine Salvia miltiorrhiza . It is a type of diterpenoid and its molecular formula is represented as C21H20O4 . It appears as a red powder .

Molecular Structure Analysis

The structural formula of Danshenol C has been retrieved from databases like YaTCM . The 2D structures of its active components have been acquired from the PubChem database .Physical And Chemical Properties Analysis

Danshenol C is a red powder . It is soluble in various solvents including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, etc .Applications De Recherche Scientifique

Reversing Peritoneal Fibrosis

Danshenol C, a natural compound derived from the traditional Chinese medicine Salvia miltiorrhiza, has been found to reverse peritoneal fibrosis (PF). The molecular mechanism underlying this reversal has been studied extensively . The study aimed to unveil novel insights into its pharmacological actions, which could revolutionize the clinical application of Salvia miltiorrhiza in traditional Chinese medicine .

Modulating Molecular Pathways

Danshenol C has been found to modulate critical molecular pathways in the context of high glucose peritoneal dialysate treatment . This therapeutic potential of Danshenol C is being explored further .

Targeting Disease-Related Genes

Danshenol C’s active component targets have been investigated using the String database and Cytoscape3.7.2 software to construct a PPI network . This has helped identify key targets and molecular pathways critical to Danshenol C’s therapeutic actions .

Enrichment Analysis

GO and KEGG pathway enrichment analyses have been performed to provide valuable insights into the functional implications and potential biological mechanisms of Danshenol C in the context of PF .

Docking Studies

Docking studies have been conducted to investigate the binding interactions between the core active components and key targets . This has helped understand how Danshenol C interacts with its targets .

In Vivo and In Vitro Experiments

In vivo and in vitro experiments have been conducted to prove that Danshenol C can improve PF . These experiments have helped verify the potential gene and molecular mechanism of Danshenol C to reverse PF .

Mécanisme D'action

Danshenol C is a natural compound derived from the traditional Chinese medicine Salvia miltiorrhiza . This article aims to elucidate the molecular mechanism underlying the action of Danshenol C.

Target of Action

The primary targets of Danshenol C include MAPK14, CASP3, MAPK8, and STAT3 . These targets are significant constituents among the gene targets investigated . They play crucial roles in various cellular processes, including inflammation and apoptosis .

Mode of Action

Danshenol C interacts with its targets, leading to significant changes in their activity. For instance, the mRNA expressions of MAPK8 (JNK1), MAPK14 (P38), and STAT3 were significantly decreased after Danshenol C treatment, while the mRNA expression of CASP3 was significantly increased .

Biochemical Pathways

Danshenol C modulates crucial molecular pathways, including the MAPK, Apoptosis, Calcium signaling, JAK-STAT signaling, and TNF signaling pathways . This regulation is mediated through the modulation of core targets such as STAT3, MAPK14, MAPK8, CASP3, and others .

Result of Action

The molecular and cellular effects of Danshenol C’s action are significant. Western blot showed that protein expressions of CASP3 and MAPK14 were significantly increased, while the expression of STAT3 and MAPK8 was decreased after Danshenol C treatment . These changes indicate that Danshenol C can regulate cellular responses to chemical stress and inflammatory stimuli .

Action Environment

It’s known that danshenol c exhibits the potential to regulate cellular responses in the context of high glucose peritoneal dialysate treatment .

Safety and Hazards

Propriétés

IUPAC Name |

(1R,10R)-10-hydroxy-1,6-dimethyl-10-(2-oxopropyl)-1,2-dihydronaphtho[1,2-g][1]benzofuran-11-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20O4/c1-11-5-4-6-15-14(11)7-8-16-18(15)21(24,9-13(3)22)20(23)17-12(2)10-25-19(16)17/h4-8,12,24H,9-10H2,1-3H3/t12-,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQYKPUPMMFGHQW-LAJNKCICSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC2=C1C(=O)C(C3=C2C=CC4=C(C=CC=C43)C)(CC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1COC2=C1C(=O)[C@](C3=C2C=CC4=C(C=CC=C43)C)(CC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Danshenol C | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: From which plant sources can Danshenol C be isolated?

A2: Danshenol C has been isolated from two plant species: Salvia yunnanensis [] and Salvia przewalskii. [] This suggests that plants within the Salvia genus could be potential sources for this compound.

Q2: What is the structural characterization of Danshenol C?

A3: While the provided abstracts do not explicitly detail the molecular formula, weight, or spectroscopic data of Danshenol C, they do mention that its structure was elucidated using spectroscopic methods and chemical reactions. [, ] For detailed structural information, it would be necessary to refer to the full research articles.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.